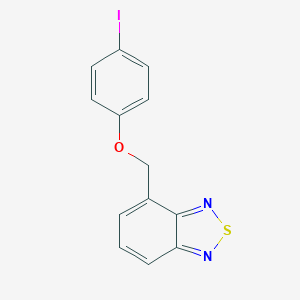![molecular formula C13H20N2O6S2 B299521 N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by NSC 95397 has been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for further development as a cancer therapy.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves its inhibition of the enzyme CAIX. CAIX is a transmembrane protein that is overexpressed in many types of cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 disrupts the pH balance of the tumor microenvironment and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the expression of genes involved in tumor growth and metastasis. N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has also been shown to have minimal toxicity to normal cells, making it a promising candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective tool for studying the role of CAIX in cancer biology. However, one limitation of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 is that it is not selective for CAIX and can also inhibit other carbonic anhydrase isoforms, which may limit its specificity in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 and its potential therapeutic applications. One direction is the development of more selective CAIX inhibitors that can be used in combination with other cancer therapies to enhance their efficacy. Another direction is the investigation of the role of CAIX in other diseases, such as hypoxia-induced pulmonary hypertension and ischemic stroke. Finally, the development of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 analogs with improved pharmacokinetic properties and efficacy may lead to the development of a novel cancer therapy.
Métodos De Síntesis
The synthesis of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylsulfonyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for further study.
Aplicaciones Científicas De Investigación
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. The anti-tumor effects of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 are thought to be due to its inhibition of CAIX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
Propiedades
Nombre del producto |
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide |
|---|---|
Fórmula molecular |
C13H20N2O6S2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[2-(4-morpholin-4-ylsulfonylphenoxy)ethyl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O6S2/c1-22(16,17)14-6-9-21-12-2-4-13(5-3-12)23(18,19)15-7-10-20-11-8-15/h2-5,14H,6-11H2,1H3 |
Clave InChI |
KFCMWCPDVIKFRM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
SMILES canónico |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

